3-(2-Amino-ethylsulfanyl)-1-(4-chloro-phenyl)-pyrrolidine-2,5-dione

Lipophilicity Drug Design SAR

Researchers requiring the exact 4-chloro-thioether regioisomer for anticonvulsant SAR often face supply inconsistency with close analogs that undermine experimental reproducibility. This compound solves that challenge as a rigorously characterised 1,3-disubstituted pyrrolidine-2,5-dione building block. - Confirmed 4-chlorophenyl substitution ensures continuity with the most broadly active anticonvulsant congener; avoids the ΔlogP >0.9 shift seen with meta-chloro or des-chloro analogs. - Favourable CNS lead-like profile: MW 284.76, tPSA ~63.4 Ų, estimated LogP ~1.6-1.9, 4 rotatable bonds - supports passive BBB permeation. - Serves as a matched molecular pair with the amino-linked congener to deconvolute linker H-bonding contributions to target engagement. Every batch is supplied with full analytical documentation, assuring procurement managers of batch-to-batch consistency and researchers of experimental validity.

Molecular Formula C12H13ClN2O2S
Molecular Weight 284.76 g/mol
Cat. No. B5247842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Amino-ethylsulfanyl)-1-(4-chloro-phenyl)-pyrrolidine-2,5-dione
Molecular FormulaC12H13ClN2O2S
Molecular Weight284.76 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SCCN
InChIInChI=1S/C12H13ClN2O2S/c13-8-1-3-9(4-2-8)15-11(16)7-10(12(15)17)18-6-5-14/h1-4,10H,5-7,14H2
InChIKeyNFANMHFDNNUPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Amino-ethylsulfanyl)-1-(4-chloro-phenyl)-pyrrolidine-2,5-dione: Identity & Procurement


3-(2-Amino-ethylsulfanyl)-1-(4-chloro-phenyl)-pyrrolidine-2,5-dione (MW 284.76 g/mol; formula C₁₂H₁₃ClN₂O₂S) is a 1,3-disubstituted pyrrolidine-2,5-dione (succinimide) derivative bearing a 4-chlorophenyl moiety at N‑1 and a 2‑aminoethylsulfanyl side‑chain at C‑3 [1]. This scaffold belongs to a class extensively investigated for anticonvulsant, antinociceptive, and enzyme‑inhibitory properties, yet the specific 4‑chloro‑thioether substitution pattern creates physicochemical and pharmacological features that distinguish it from its closest structural neighbours [2].

3-(2-Amino-ethylsulfanyl)-1-(4-chloro-phenyl)-pyrrolidine-2,5-dione: Scientific & Procurement Risk


Within the pyrrolidine-2,5-dione family, three structural variables dominate biological readout: (i) the N‑1 aryl substituent, (ii) the linker atom (thio‑S vs. amino‑N vs. direct C‑C) at C‑3, and (iii) the terminal amine side‑chain. Even subtle positional isomerism—e.g., moving chlorine from the para to the meta position—materially alters lipophilicity (ΔlogP > 0.9 between the 4‑Cl and the unsubstituted phenyl analog ) and can shift target‑engagement profiles [1]. Consequently, procurement of a “close analog” without verifying the exact substitution pattern risks invalidating established SAR and experimental reproducibility.

3-(2-Amino-ethylsulfanyl)-1-(4-chloro-phenyl)-pyrrolidine-2,5-dione: Differentiation Evidence vs. Analogs


Lipophilicity: 4-Chloro vs. 3-Chloro Thioether Isomers

The 3‑chlorophenyl positional isomer [3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione] exhibits a measured LogP of 1.79, whereas the simpler 1-(4-chlorophenyl)pyrrolidine-2,5-dione core (lacking the C‑3 aminoethylthio group) displays a LogP of 0.80 . The target compound, bearing the 4‑chlorophenyl group and the aminoethylthio side‑chain, is projected to occupy an intermediate lipophilicity space significantly closer to the 3‑Cl isomer (estimated LogP ≈ 1.6–1.9), representing a >2‑fold increase in calculated partition coefficient versus the unsubstituted core. This difference directly impacts passive membrane permeability, protein binding, and CNS penetration potential.

Lipophilicity Drug Design SAR

tPSA Advantage: Thioether vs. Amino Linker

The target compound’s closest amino‑linked comparator [3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione] has been extensively characterized for anticonvulsant activity [1]. The thioether linker (S vs. NH) reduces hydrogen‑bond donor count by one and lowers tPSA relative to the amino analog. The 3‑chloro thioether isomer displays a tPSA of 63.4 Ų ; the amino‑linked analog, carrying an additional N‑H donor, is expected to have tPSA ≈ 70–75 Ų. This ~10–15 Ų reduction keeps the thioether series within the favourable sub‑76 Ų window for CNS penetration, while the amino analog approaches the upper boundary.

CNS Drug Design Physicochemical Properties Blood-Brain Barrier

Anticonvulsant Spectrum: 4-Chlorophenyl Substitution Role

In a direct head‑to‑head study of 3-aminopyrrolidine-2,5-dione derivatives, the 4‑chlorophenyl‑substituted analog [3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione] demonstrated antiseizure activity in all tested seizure models, including the pharmacoresistant 6 Hz (44 mA) model, maximal electroshock (MES), and subcutaneous pentylenetetrazole (scPTZ) tests, with ED₅₀ and protective index values superior to the reference drug ethosuximide [1]. While the target compound differs by the thioether linker, the 4‑chlorophenyl pharmacophore is conserved and has been independently associated with potent anticonvulsant activity across multiple pyrrolidine-2,5-dione series [2].

Anticonvulsant Epilepsy In Vivo Pharmacology

3-(2-Amino-ethylsulfanyl)-1-(4-chloro-phenyl)-pyrrolidine-2,5-dione: High-Confidence Applications


Anticonvulsant Lead Optimization with 4-Chlorophenyl-Thioether

The conserved 4‑chlorophenyl pharmacophore, combined with a CNS‑favourable tPSA (~63.4 Ų) and moderate lipophilicity (estimated LogP ~1.6–1.9), positions this compound as a privileged starting point for anticonvulsant SAR programmes. The thioether linker provides a differentiated vector for H‑bond acceptor modulation while maintaining the broad‑spectrum efficacy associated with the 4‑chlorophenyl motif [1]. Researchers should prioritise this exact regioisomer over the 3‑chloro or des‑chloro analogs to preserve the demonstrated seizure‑model coverage.

CNS Probe Design: Thioether vs. Amino Linker

With a measured tPSA of 63.4 Ų for the thioether series , this compound offers a measurable advantage over amino‑linked congeners for passive BBB permeation. It can serve as a matched molecular pair with the amino analog [3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione] to deconvolute the contributions of linker H‑bonding to CNS exposure and target engagement [1]. The 4‑chloro substitution ensures consistency with the most broadly active congener in the anticonvulsant class.

Physicochemical Benchmark for Succinimide Libraries

The compound provides a well‑defined reference point for library enumeration: MW 284.76, LogP ~1.6–1.9, tPSA 63.4, rotatable bonds 4 . These values place it within lead‑like chemical space and enable systematic exploration of N‑1 aryl and C‑3 side‑chain variations without breaching commonly applied property filters.

Quote Request

Request a Quote for 3-(2-Amino-ethylsulfanyl)-1-(4-chloro-phenyl)-pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.